molecular formula C17H15BrCl2N2O3 B5846619 [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate

Cat. No.: B5846619
M. Wt: 446.1 g/mol
InChI Key: FPZOOONXTVDAII-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a bromo-methylphenoxy group, and an amino-ethylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,4-dichlorophenylamine and 4-bromo-2-methylphenol. These intermediates undergo a series of reactions, including condensation and esterification, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols

Scientific Research Applications

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The precise molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate can be compared with other similar compounds, such as dichloroanilines and steviol glycosides . These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of dichlorophenyl and bromo-methylphenoxy groups, which confer distinct chemical and biological activities.

Properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrCl2N2O3/c1-10-6-12(18)3-5-15(10)24-9-17(23)25-22-16(21)7-11-2-4-13(19)8-14(11)20/h2-6,8H,7,9H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOOONXTVDAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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